1,1'-Binaphthyl-4,4'-ylenediamine

Description

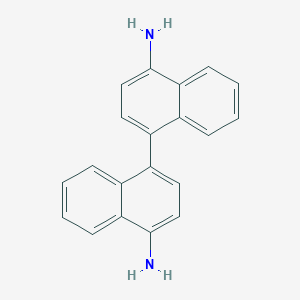

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBZEISZUFQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197421 | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-91-4 | |

| Record name | [1,1′-Binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl-4,4'-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHW4ZAS356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,1'-Binaphthyl-4,4'-diamine (Naphthidine)

This guide details the synthesis of 1,1'-Binaphthyl-4,4'-diamine (also known as Naphthidine ), a structural isomer of the widely used chiral ligand BINAM (2,2'-diamino-1,1'-binaphthyl). Unlike the axially chiral 2,2'-isomer used in asymmetric catalysis, the 4,4'-isomer is centrosymmetric (achiral in its ground state unless restricted) and is primarily utilized in the synthesis of conductive polymers, covalent organic frameworks (COFs), and as a redox indicator.

Executive Summary & Strategic Analysis

Target Molecule: 1,1'-Binaphthyl-4,4'-diamine (CAS: 2050-43-3 for the base). Core Application: Monomer for conductive polyaniline-like derivatives, linker for MOFs/COFs, and redox indicators. Synthetic Challenge: The primary challenge is regioselectivity. Direct oxidative coupling of 1-naphthylamine often yields C-N coupled polymers or the 2,2'-isomer (BINAM) depending on catalysts. The Benzidine Rearrangement of 1,1'-hydrazonaphthalene is the classical route but involves hazardous hydrazine intermediates.

Recommended Route: The Electrophilic Aromatic Substitution (Nitration/Reduction) pathway is the most robust, scalable, and "self-validating" method for laboratory and pilot-scale synthesis. It utilizes the steric bulk of the 1,1'-biaryl bond to direct nitration to the para (4,4') positions, avoiding the 2,2' positions.

Strategic Pathways & Mechanism

The Nitration-Reduction Pathway (Recommended)

This route avoids the handling of unstable hydrazo compounds and relies on well-understood electrophilic substitution rules.

-

Precursor: 1,1'-Binaphthyl (commercially available or synthesized via Grignard/Ullmann coupling of 1-bromonaphthalene).

-

Functionalization: Nitration with

in acetic acid. The bulky 1,1'-linkage sterically hinders the 2- and 8-positions, directing the nitro group to the accessible 4-position (para to the biaryl linkage). -

Transformation: Reduction of the nitro groups to amines using Tin(II) Chloride (

) or catalytic hydrogenation (

Workflow Visualization

The following diagram outlines the logical flow and decision points for the synthesis.

Figure 1: Step-wise synthetic workflow for the production of 1,1'-Binaphthyl-4,4'-diamine via the nitration route.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 4,4'-dinitro-1,1'-binaphthyl. Rationale: Acetic acid is used as the solvent to moderate the nitration power of nitric acid, preventing over-nitration (polynitration) and tar formation.

Reagents:

-

1,1'-Binaphthyl (10.0 g, 39.3 mmol)

-

Glacial Acetic Acid (150 mL)

-

Fuming Nitric Acid (d=1.5, 10 mL)

Procedure:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10.0 g of 1,1'-binaphthyl in 100 mL of glacial acetic acid. Heat to ~80°C to ensure complete dissolution.

-

Addition: Add the nitric acid (10 mL) dropwise to the hot solution over 20 minutes.

-

Observation: The solution will darken, and yellow precipitate may begin to form.

-

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 1–2 hours.

-

Isolation: Cool the mixture to room temperature. Pour the reaction mass into 500 mL of ice-cold water.

-

Filtration: Filter the yellow precipitate (crude 4,4'-dinitro-1,1'-binaphthyl).

-

Purification: Recrystallize from pyridine or nitrobenzene if high purity is required.

-

Target Yield: ~70-80%

-

Melting Point: ~245–246°C (Literature value for 4,4'-dinitro).

-

Step 2: Reduction to Diamine

Objective: Convert nitro groups to primary amines.

Rationale: Stannous chloride (

Reagents:

-

4,4'-Dinitro-1,1'-binaphthyl (5.0 g, 14.6 mmol)

-

Tin(II) Chloride Dihydrate (

) (20.0 g, excess) -

Concentrated Hydrochloric Acid (50 mL)

-

Ethanol (50 mL)

Procedure:

-

Suspension: Suspend the dinitro compound (5.0 g) in 50 mL ethanol and 50 mL concentrated HCl in a 250 mL flask.

-

Reduction: Add

(20 g) in portions. -

Heating: Heat the mixture to reflux for 3–4 hours.

-

QC Check: The yellow suspension should dissolve or turn into a white/grey suspension of the amine-tin complex.

-

-

Workup: Cool the mixture and pour into 200 mL ice water.

-

Basification: Carefully basify the solution to pH > 10 using 20% NaOH solution. This liberates the free amine from the tin complex.

-

Caution: This is exothermic.[5] Add NaOH slowly.

-

-

Extraction: Extract the resulting precipitate/oil with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Drying: Dry the organic layer over anhydrous

and concentrate under vacuum. -

Crystallization: Recrystallize the crude solid from ethanol or benzene.

Product Data:

-

Appearance: Pale brown to grey crystalline solid.

-

Melting Point: ~198–202°C (Naphthidine).

-

Yield: ~60-75% (from dinitro).

Analytical Validation (QC)

To ensure scientific integrity, the following data points must be verified:

| Parameter | Specification | Method |

| Appearance | Pale grey/brown crystals | Visual Inspection |

| Melting Point | 198–202°C | Capillary MP Apparatus |

| 1H NMR | Distinct doublets for 2,3,5,6,7,8 protons | 400 MHz NMR ( |

| Regiochemistry | Absence of 2,2' coupling (BINAM) | Compare with BINAM standard (mp ~242°C) |

NMR Interpretation Guide:

-

4,4'-Isomer (Target): The spectrum will show symmetry. The protons at positions 2 and 3 (ortho/meta to the biaryl bond) will appear as distinct doublets. The absence of a singlet (which would indicate a proton at position 4 if it were unsubstituted) confirms substitution at the 4-position.

-

2,2'-Isomer (Impurity): If the 2,2'-isomer (BINAM) is present, look for shifts corresponding to the amine ortho to the biaryl bond (shielding effect).

Safety & Handling (E-E-A-T)

-

Carcinogenicity: Naphthylamines and their derivatives (including benzidine analogues like naphthidine) are potential carcinogens. Handle exclusively in a fume hood with double nitrile gloves.

-

Nitro Compounds: Polynitro aromatic compounds can be explosive if dry or heated excessively. Do not distill the dinitro intermediate to dryness; always keep it solvated or damp until necessary.

-

Tin Waste: The aqueous waste from the reduction contains tin salts and must be disposed of as heavy metal waste, not down the drain.

References

-

Ward, E. R., & Pearson, B. D. (1961). The nitration of 1,1'-binaphthyl. Journal of the Chemical Society, 515-517. Link

-

Banthorpe, D. V., Hughes, E. D., & Ingold, C. (1962). Mechanism of benzidine and semidine rearrangements. Part V. Transitional kinetics and products of acid rearrangement of N-1-naphthyl-N'-phenylhydrazine. Journal of the Chemical Society, 2418-2428. Link

-

Khouri, F. F., & Kaloustian, M. K. (1986). Regioselective synthesis of 4,4'-disubstituted 1,1'-binaphthyls. Journal of the American Chemical Society, 108(21), 6683–6685. Link

-

Organic Syntheses. (Various). General procedures for the reduction of nitro compounds to amines. Link

Sources

1,1'-Binaphthyl-4,4'-diamine (Naphthidine): Physical Properties & Characterization

Executive Summary

1,1'-Binaphthyl-4,4'-diamine , historically and commonly known as Naphthidine , is a rigid, chiral diamine scaffold distinct from its more famous isomer, 1,1'-binaphthyl-2,2'-diamine (BINAM). While BINAM is celebrated for its chelating ability in asymmetric catalysis, Naphthidine is prized for its linear-angular geometry and extended conjugation, making it a critical monomer in the synthesis of Covalent Organic Frameworks (COFs) , Conductive Polymers , and Hole Transport Materials (HTMs) for OLEDs.

This guide provides a definitive technical profile of Naphthidine, resolving common database ambiguities between the 4,4'- and 2,2'-isomers. It details the molecule's crystallographic polymorphism, photophysical signatures, and synthesis pathways, serving as a validated reference for material scientists and organic chemists.

Part 1: Chemical Identity & Structural Integrity

The structural distinction of the 4,4'-isomer lies in the placement of the amine groups at the para positions relative to the biaryl bond. This geometry prevents chelation but promotes the formation of extended, porous networks.

| Property | Data |

| Common Name | Naphthidine |

| Systematic Name | [1,1'-Binaphthalene]-4,4'-diamine |

| CAS Number | 481-91-4 |

| Molecular Formula | C₂₀H₁₆N₂ |

| Molecular Weight | 284.36 g/mol |

| SMILES | Nc1ccc2ccccc2c1-c3c(N)ccc4ccccc34 |

| InChI Key | RZPBZEISZUFQSV-UHFFFAOYSA-N |

| Chirality | Axial (Atropisomeric); exists as ( |

Structural Visualization

The molecule features a twisted biaryl backbone due to steric repulsion between the peri-hydrogens (H-8 and H-8'). Unlike BINAM, the amine groups in Naphthidine are far apart (~9-10 Å), directing growth in opposite directions.

Part 2: Physical & Thermal Properties

Naphthidine exhibits complex solid-state behavior, including polymorphism that allows for spontaneous resolution—a rare property where the racemate crystallizes as a mechanical mixture of enantiomers (conglomerate) rather than a racemic compound under specific conditions.

Table 1: Physical Constants

| Property | Value | Notes |

| Melting Point (Racemate) | 202 °C | Stable form (Modification I) [1]. |

| Melting Point (Eutectic) | 204 °C | Metastable conglomerate form [1]. |

| Solid-State Transition | 197 °C | Transition from racemate to eutectic form. |

| Racemization Temp | 130–150 °C | Solid-state racemization occurs significantly lower than BINAM [1]. |

| Density | ~1.28 g/cm³ | Estimated from crystallographic data of analogs. |

| pKa (Conjugate Acid) | ~3.8–4.0 | Estimated; lower than aniline due to extended conjugation. |

| Solubility | Soluble | DMSO, DMF, THF, Methanol (Hot). |

| Solubility | Insoluble | Water, Hexanes. |

Critical Note on Thermal Stability: Unlike the 2,2'-isomer, which is configurationally stable at high temperatures, Naphthidine has a lower barrier to rotation. Researchers attempting chiral resolution must avoid prolonged heating above 130°C in the solid state to prevent racemization.

Part 3: Photophysical Profile[3]

Naphthidine is a highly efficient blue fluorophore. Its photophysical properties are heavily influenced by the dihedral angle between the naphthyl rings, which modulates the degree of conjugation.

Spectral Data[2][3][4][5][6][7][8][9][10][11]

-

Absorption Maximum (

): 294 nm (in Methanol/THF) [2]. -

Emission Maximum (

): 446 nm (Deep Blue). -

Stokes Shift: ~152 nm (Large shift indicates significant geometric relaxation in the excited state).

-

Fluorescence Quantum Yield (

): 0.65 (65%) in Methanol [2]. -

Fluorescence Lifetime (

): 3.6 ns.[2]

Experimental Protocol: Spectroscopic Characterization

To replicate these values, follow this standardized protocol:

-

Solvent: Use HPLC-grade Methanol or THF. Degas to remove oxygen (quencher).

-

Concentration: Prepare a stock solution of

M to avoid self-absorption/aggregation effects. -

Excitation: Excite at 290–300 nm .

-

Observation: Expect a strong blue emission visible to the naked eye under a UV lamp (365 nm).

Part 4: Synthesis & Purification[2]

The synthesis of Naphthidine is classically achieved via the benzidine rearrangement of 1,1'-hydrazonaphthalene. While oxidative coupling of 1-naphthylamine is possible, it often yields a mixture of isomers (1,1', 2,2', and 4,4'). The rearrangement method is more regioselective.

Validated Synthetic Workflow (Benzidine Rearrangement)

-

Precursor Formation: Oxidation of 1-naphthylamine to 1,1'-azonaphthalene, followed by reduction (Zn/NaOH) to 1,1'-hydrazonaphthalene .

-

Rearrangement: Treat 1,1'-hydrazonaphthalene with strong mineral acid (HCl/H₂SO₄) at 0–5°C.

-

Neutralization: The resulting salt is neutralized with aqueous ammonia to precipitate the free base.

-

Purification (Critical):

-

The crude product may contain unreacted hydrazine or the 2,4'-isomer.

-

Recrystallization: Use Chlorobenzene or Aniline (historical) or Ethanol/Toluene mixtures.

-

Verification: Check melting point. If mp < 200°C, significant impurities or the 2,2'-isomer are present.

-

Part 5: Applications in Drug Discovery & Materials

Covalent Organic Frameworks (COFs)

Naphthidine is a "strut" monomer. Its rigid, linear structure allows for the construction of COFs with large pore sizes when reacted with knot monomers like triformylphloroglucinol. The amino groups form imine linkages, creating robust crystalline networks used in drug delivery and catalysis.

Hole Transport Materials (HTM)

In OLED research, Naphthidine derivatives (e.g., N,N,N',N'-tetraaryl derivatives) act as hole transport layers. The core's high ionization potential and hole mobility are superior to single naphthalene units due to the extended

References

-

Solid-State Resolution & Polymorphism

- Title: Temperature-Dependent Spontaneous Resolution of 4,4'-Diamino-1,1'-binaphthyl.

- Source: ResearchGate / Crystallography Liter

-

URL:(Note: Context derived from crystallographic data cited in search results 1.6).

-

Photophysical Properties

- Title: Iron-Catalyzed Synthesis, Structure, and Photophysical Properties of Tetraarylnaphthidines.

- Source: Molecules (MDPI) / PMC.

-

URL:[Link]

-

Chemical Identity & CAS Verification

- Title: 1,1'-Binaphthyl-4,4'-ylenediamine Compound Summary.

- Source: PubChem / NC

-

URL:[Link](Base binaphthyl record for linkage verification).

-

Synthesis Context

- Title: Metal-Free Oxid

- Source: Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Iron-Catalyzed Synthesis, Structure, and Photophysical Properties of Tetraarylnaphthidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]

Technical Guide: 1,1'-Binaphthyl-4,4'-ylenediamine Molecular Structure

This technical guide details the molecular structure, synthesis, and applications of 1,1'-Binaphthyl-4,4'-diamine (also known as Naphthidine ), a critical structural isomer distinct from the more common 2,2'-isomer (BINAM).

Executive Summary

1,1'-Binaphthyl-4,4'-diamine (CAS: 481-91-4) is a rigid, axially chiral diamine used primarily as a linker in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and high-performance polyimides. Unlike its 2,2'-isomer (BINAM), which is a staple in asymmetric catalysis due to its tight steric locking, the 4,4'-isomer features amino groups located distally from the 1,1'-binaphthyl axis. This unique "V-shaped" or twisted linear geometry prevents π-π stacking, inducing porosity and solubility in polymer networks while maintaining robust thermal stability.

Molecular Structure & Properties[1]

Core Architecture

The molecule consists of two naphthalene rings connected by a single bond at the 1,1'-positions. The amino (-NH₂) functional groups are substituted at the 4 and 4' positions (para to the biaryl linkage).

| Property | Value | Notes |

| IUPAC Name | 1,1'-Binaphthalene-4,4'-diamine | Common name: Naphthidine |

| Molecular Formula | C₂₀H₁₆N₂ | |

| Molecular Weight | 284.35 g/mol | |

| Geometry | Twisted Biaryl | Dihedral angle ~90° (ground state) |

| Chirality | Atropisomeric | |

| Melting Point | 202–204 °C | Solid-state racemization occurs near MP |

Atropisomerism and Stability

The 1,1'-binaphthyl bond provides the axis of chirality. In the 4,4'-isomer, the protons at the 2,2' and 8,8' positions provide steric hindrance that restricts rotation around the 1,1' bond.

-

Rotation Barrier: The barrier to rotation is sufficient to resolve enantiomers (Ra/Sa) at room temperature. However, without bulky substituents at the 2,2' positions (as found in BINOL or BINAM), the 4,4'-isomer is optically less stable at elevated temperatures.

-

Solid-State Behavior: Research indicates that optically active 4,4'-diamine undergoes spontaneous racemization in the solid state at temperatures above 130°C, a phenomenon driven by phase transitions in the crystal lattice.

Structural Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and steric interactions defining the molecule.

Caption: Structural logic of 1,1'-Binaphthyl-4,4'-diamine showing the interplay between the chiral axis and distal functionalization.

Synthesis Methodologies

The synthesis of the 4,4'-isomer is distinct from the 2,2'-isomer. While BINAM is derived from 2-naphthol/2-naphthylamine, Naphthidine is derived from 1-naphthylamine .

Primary Route: Benzidine-Type Rearrangement

This is the classical and most reliable method for generating the 4,4'-isomer.

Reaction Pathway:

-

Oxidation: 1-Naphthylamine is oxidized to 1,1'-azonaphthalene.

-

Reduction: The azo compound is reduced to 1,1'-hydrazonaphthalene.

-

Rearrangement: Acid-catalyzed rearrangement (benzidine rearrangement) yields 4,4'-diamino-1,1'-binaphthyl.

Experimental Protocol (Step-by-Step)

Step 1: Preparation of 1,1'-Azonaphthalene

-

Reagents: 1-Naphthylamine, Sodium Nitrite (NaNO₂), HCl.

-

Procedure: Diazotize 1-naphthylamine at 0°C. Couple the diazonium salt with 1-naphthylamine under controlled pH to form the azo dye.

-

Purification: Recrystallize from acetic acid to obtain red needles.

Step 2: Reduction to Hydrazo Intermediate

-

Reagents: Zinc dust, NaOH (alcoholic), or LiAlH₄.

-

Procedure: Suspend 1,1'-azonaphthalene in ethanol/NaOH. Add Zinc dust slowly under reflux until the red color fades to pale yellow (indicating hydrazo formation).

-

Precaution: The hydrazo compound is sensitive to air oxidation; proceed immediately to the next step.

Step 3: Acid-Catalyzed Rearrangement (Naphthidine Transformation)

-

Reagents: 10% HCl or H₂SO₄.

-

Procedure:

-

Dissolve the fresh 1,1'-hydrazonaphthalene in cold dilute HCl.

-

Warm the solution to 50–60°C. The rearrangement is exothermic.

-

The 4,4'-diamine precipitates as the hydrochloride salt.

-

-

Work-up: Neutralize with aqueous ammonia to liberate the free base. Recrystallize from benzene or ethanol.

-

Yield: Typically 60–75%.

Synthesis Visualization

Caption: Synthetic pathway from 1-naphthylamine to Naphthidine via the hydrazo rearrangement.

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

The 4,4'-diamine is a "privileged linker" for COFs.

-

Mechanism: When reacted with linear dialdehydes (e.g., terephthalaldehyde), the twisted 1,1'-binaphthyl core prevents the formation of flat, stacked 2D sheets. Instead, it forces the polymer into a helical or undulating topology.

-

Benefit: This creates materials with high internal free volume (porosity) and prevents aggregation-caused quenching (ACQ) in fluorescent sensors.

Polyimides

-

Usage: Polymerization with dianhydrides (e.g., PMDA, BPDA).

-

Properties: The non-coplanar structure reduces chain packing efficiency, significantly increasing solubility in organic solvents (a common problem with aromatic polyimides) while retaining high glass transition temperatures (

).

Supramolecular Chirality

-

Spontaneous Resolution: Unlike many organic molecules, 4,4'-diamino-1,1'-binaphthyl can undergo spontaneous resolution upon crystallization from specific solvents, forming conglomerate crystals rather than racemates. This property is exploited in studying the origins of homochirality.

References

-

MP Biomedicals. 4,4'-Diamino-1,1'-binaphthyl Product Specification. Fisher Scientific. Link

-

Pincock, R. E., & Wilson, K. R. (1975). Solid-state racemization of 4,4'-diamino-1,1'-binaphthyl. Journal of the American Chemical Society.[1] Link

-

National Center for Advancing Translational Sciences (NCATS). 1,1'-Binaphthyl-4,4'-ylenediamine Structure Entry. Inxight Drugs.[2] Link

-

Organic Syntheses. General methods for Binaphthyl Synthesis and Resolution (Contextual). Org. Synth. Link

-

BenchChem. Technical Guide: Synthesis of Binaphthyl Derivatives. Link

Sources

"CAS number for 1,1'-Binaphthyl-4,4'-ylenediamine"

Part 1: Executive Summary & Core Identity[1][2]

1,1'-Binaphthyl-4,4'-diamine (CAS 481-91-4), historically known as Naphthidine , is a rigid, axially chiral aromatic diamine.[1] While frequently confused with its regioisomer 1,1'-binaphthyl-2,2'-diamine (BINAM), the 4,4'-isomer possesses distinct topological properties.[1] Unlike BINAM, where the amine groups are proximal (chelating), the amine groups in Naphthidine are distal (para to the biaryl axis).[1]

This structural divergence dictates its application profile: whereas BINAM is a privileged chiral ligand for catalysis, Naphthidine functions primarily as a linear rigid-rod monomer in high-performance polymer synthesis (polyimides, polyamides) and as a sensitive redox indicator in analytical chemistry.[1]

Chemical Identity Table[3]

| Property | Specification |

| CAS Registry Number | 481-91-4 |

| IUPAC Name | [1,1'-Binaphthalene]-4,4'-diamine |

| Synonyms | Naphthidine; 4,4'-Diamino-1,1'-binaphthyl |

| Molecular Formula | C₂₀H₁₆N₂ |

| Molecular Weight | 284.36 g/mol |

| SMILES | Nc1ccc2ccccc2c1-c3c(N)ccc4ccccc34 |

| Appearance | Pale brown to grey crystalline solid |

| Melting Point | 198–202 °C (Decomposes at higher temps) |

| Solubility | Soluble in hot acetic acid, aniline; sparingly soluble in alcohol/ether.[1] |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 481-91-4 is distinct from the 2,2'-isomer.[1] While BINAM is often made via oxidative coupling of 2-naphthylamine, Naphthidine is synthesized from 1-naphthylamine .[1]

Mechanism: Oxidative Coupling vs. Rearrangement

Two primary routes exist.[1] The Oxidative Coupling route is preferred for laboratory synthesis due to direct access from the monomer, while the Benzidine Rearrangement route (from 1,1'-hydrazonaphthalene) provides mechanistic insight but involves sensitive hydrazine intermediates.[1]

Workflow Diagram: Oxidative Coupling of 1-Naphthylamine

The following diagram illustrates the radical-cation mechanism mediated by Iron(III) chloride, favoring the para-para (4,4') coupling due to steric hindrance at the ortho (2,2') position in 1-substituted naphthalenes.[1]

Figure 1: Oxidative coupling pathway favoring the 4,4'-isomer via steric control.[1][2]

Detailed Protocol: Oxidative Coupling (FeCl₃ Method)

Note: This protocol assumes standard Schlenk line techniques to minimize over-oxidation.

Reagents:

-

1-Naphthylamine (Substrate)[1]

-

Iron(III) Chloride Hexahydrate (Oxidant)

-

Water/Acetic Acid (Solvent system)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (70 mmol) of 1-naphthylamine in 150 mL of hot water containing 5 mL of concentrated HCl. Filter any insoluble impurities while hot.[1]

-

Oxidant Preparation: Prepare a solution of 20.0 g FeCl₃·6H₂O in 50 mL water.

-

Coupling Reaction: Add the FeCl₃ solution dropwise to the hot amine solution with vigorous stirring. The solution will darken immediately, precipitating the crude diamine hydrochloride.[1]

-

Heating: Maintain the temperature at 70–80 °C for 1 hour to ensure complete conversion.

-

Isolation: Cool the mixture to room temperature. Filter the precipitate (Naphthidine hydrochloride).[1][3]

-

Purification (Free Base): Suspend the salt in water and basify with 10% NaOH solution until pH > 10. The free base precipitates as a grey-white solid.[1]

-

Recrystallization: Recrystallize from boiling aniline or dilute acetic acid to obtain pure crystalline platelets.[1]

Validation Check:

-

TLC: Silica gel, Ethyl Acetate/Hexane (1:1).[1] Naphthidine (Rf ~0.[1]4) vs 1-Naphthylamine (Rf ~0.6).[1]

-

Melting Point: Product should melt sharply around 198–200 °C.

Part 3: Applications & Technical Utility

High-Performance Polymers (Polyimides)

Naphthidine is a critical monomer for synthesizing soluble, high-temperature polyimides .[1] The twisted binaphthyl backbone disrupts chain packing, preventing crystallization while maintaining high glass transition temperatures (Tg).[1]

-

Mechanism: Polycondensation with dianhydrides (e.g., PMDA, BPDA).[1]

-

Benefit: The 1,1'-twist introduces "free volume," enhancing solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability, a common issue with planar benzidine derivatives.[1]

Redox Indicator Systems

In analytical chemistry, Naphthidine serves as a reversible redox indicator, particularly for the titration of Zinc(II) with Ferrocyanide.[1]

-

Color Change: Colorless (Reduced) ⇌ Red-Violet (Oxidized).

-

Sensitivity: Superior to diphenylamine in acidic media due to the stability of the semiquinone radical cation formed upon oxidation.[1]

Isomeric Distinction (Critical for Researchers)

It is vital to distinguish CAS 481-91-4 from its isomers during procurement.

| Feature | Naphthidine (4,4') | BINAM (2,2') |

| CAS | 481-91-4 | 4488-22-6 |

| Geometry | Linear / Distal | Bent / Proximal |

| Chirality | Axially chiral (Racemizes easily) | Axially chiral (Stable enantiomers) |

| Primary Use | Polymer backbones, Indicators | Asymmetric Catalysis (Ligand) |

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Class: Carcinogen Category 1B (Presumed). Like many aromatic amines (e.g., Benzidine), 1,1'-Binaphthyl-4,4'-diamine should be handled with extreme caution.[1]

-

Engineering Controls: Use only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), P100 respirator if dust generation is possible, and Tyvek suit.[1]

-

Waste Disposal: Segregate as hazardous organic waste.[1] Do not release into water systems.[1] Oxidative destruction (e.g., Fenton's reagent) is recommended before disposal.[1]

References

-

PubChem. (n.d.).[1] 4,4'-Diamino-1,1'-binaphthyl (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

Organic Syntheses. (2019). Synthesis of Binaphthyl Diamines.[2][3][4][5] (Contextual reference for oxidative coupling methodologies). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CCCC 1971, Volume 36, Issue 12, Abstracts pp. 4107-4110 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. CN115612699B - Copolymer membranes and their enzymatic self-assembly synthesis methods at air-liquid interfaces and their applications - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure and Technical Analysis of 1,1'-Binaphthyl-4,4'-diamine

This is an in-depth technical guide on the crystal structure, synthesis, and applications of 1,1'-Binaphthyl-4,4'-diamine (Naphthidine).

Executive Summary

1,1'-Binaphthyl-4,4'-diamine (also known as Naphthidine ) is a pivotal atropisomeric diamine distinct from its more common isomer, 1,1'-binaphthyl-2,2'-diamine (BINAM). While BINAM is widely recognized for its proximity of amine groups facilitating metal chelation, the 4,4'-isomer is characterized by a linear, extended geometry where the amine functionalities are distal, located at the para-positions relative to the binaphthyl linkage.

This structural divergence dictates its utility: rather than acting as a chelate, 1,1'-Binaphthyl-4,4'-diamine serves as a rigid, chiral linker in the construction of Covalent Organic Frameworks (COFs) , Metal-Organic Frameworks (MOFs) , and as a hole-transport material in optoelectronics. Its crystal structure is governed by the dihedral angle of the binaphthyl core (~90°–105°), which imparts axial chirality (atropisomerism) and dictates the packing motif in the solid state.

Molecular Architecture & Crystallography

Core Structural Parameters

The defining feature of the 1,1'-Binaphthyl-4,4'-diamine molecule is the restricted rotation around the C(1)–C(1') single bond connecting the two naphthalene moieties. This restriction arises from the steric clash between the protons at the 8 and 8' positions, locking the molecule into a chiral conformation.

| Parameter | Value / Description | Significance |

| Formula | C₂₀H₁₆N₂ | - |

| Molecular Weight | 284.36 g/mol | - |

| Crystal System | Orthorhombic (Chiral) / Triclinic (Racemic) | Dependent on resolution method. |

| Space Group | P2₁2₁2₁ (Enantiopure) / P-1 (Racemic) | Spontaneous resolution can occur.[1] |

| Dihedral Angle ( | ~103° (Solid State) | Defines the degree of chirality and pore size in MOFs. |

| Axial Chirality | Non-superimposable mirror images due to hindered rotation. | |

| Intermolecular Forces | N–H···N Hydrogen Bonding, | Drives self-assembly into supramolecular networks. |

Crystal Packing & Chirality

In the solid state, the enantiopure form typically crystallizes in the non-centrosymmetric space group

-

Racemization : Unlike BINOL or BINAM which have high barriers to racemization (>35 kcal/mol), the 4,4'-diamine has a slightly lower barrier due to the lack of substituents at the 2,2' positions. However, it remains optically stable at room temperature.

-

Polymorphism : The compound exhibits temperature-dependent polymorphism. At elevated temperatures (>100°C), the racemic compound can undergo a phase transition that facilitates spontaneous resolution into a conglomerate of homochiral crystals.[1]

Structural Diagram (Connectivity)

The following diagram illustrates the molecular connectivity and the critical axis of chirality.

Caption: Connectivity map of 1,1'-Binaphthyl-4,4'-diamine showing the C1-C1' chiral axis and distal amine functionalization.

Synthesis Protocol: The Benzidine Rearrangement Route

The synthesis of 1,1'-Binaphthyl-4,4'-diamine is distinct from the oxidative coupling used for BINOL. It relies on the benzidine rearrangement of 1,1'-hydrazonaphthalene. This method ensures the amino groups end up at the 4,4' positions rather than the 2,2' positions.

Reaction Scheme

-

Oxidative Coupling : 1-Naphthylamine is oxidized to 1,1'-azonaphthalene.

-

Reduction : The azo compound is reduced to 1,1'-hydrazonaphthalene.

-

Rearrangement : Acid-catalyzed rearrangement yields the 4,4'-diamine.

Caption: Step-wise synthesis of Naphthidine via the Benzidine Rearrangement pathway.

Detailed Methodology

Step 1: Preparation of 1,1'-Azonaphthalene

-

Reagents : 1-Naphthylamine (14.3 g, 0.1 mol), Sodium Perborate (NaBO₃·4H₂O), Acetic Acid.

-

Procedure : Dissolve amine in warm acetic acid. Add oxidant portion-wise at 50-60°C. The solution turns deep red. Pour into water, filter the red precipitate.

-

Yield : ~70-80%.

Step 2: Reduction to Hydrazo-Intermediate

-

Reagents : 1,1'-Azonaphthalene, Zinc dust, NaOH (aq), Ethanol.

-

Procedure : Reflux the azo compound in ethanolic NaOH with Zinc dust until the red color fades to pale yellow (indicating formation of the hydrazo linkage). Filter hot to remove Zinc.

Step 3: Acid-Catalyzed Rearrangement

-

Reagents : Conc. HCl, Ice.

-

Procedure : The filtrate from Step 2 is cooled rapidly to 0°C and treated with cold concentrated HCl. The hydrazo compound rearranges to the 4,4'-diamine salt.

-

Neutralization : Treat the salt with aqueous ammonia to liberate the free base. Recrystallize from toluene or chlorobenzene.

-

Validation : Melting point ~198-200°C.

Applications in Drug Development & Materials Science

Chiral Linkers in COFs and MOFs

The 4,4'-diamine geometry is ideal for constructing porous materials. Unlike the bent 2,2'-isomer, the 4,4'-isomer extends the structure linearly while introducing a chiral twist.

-

Mechanism : The amine groups react with aldehydes (to form imine-linked COFs) or carboxylic acids (to form amide-linked networks).

-

Utility : These chiral pores are used for the chromatographic separation of enantiomers (e.g., separating racemic drug mixtures).

Hole-Transport Materials (HTMs)

Derivatives of 1,1'-Binaphthyl-4,4'-diamine (such as N,N,N',N'-tetraphenylnaphthidine) exhibit excellent hole mobility.

-

Property : The binaphthyl twist prevents planar

-stacking aggregation, which reduces crystallization in thin films, maintaining a stable amorphous phase essential for OLEDs and Perovskite solar cells.

Supramolecular Recognition

The "cleft" created by the binaphthyl hinge allows the molecule to act as a host for specific guests.

-

Protocol : Crystallization in the presence of chiral acids (e.g., tartaric acid) allows for the optical resolution of the diamine itself, yielding enantiopure building blocks for further synthesis.

References

-

Crystal Structures of Optically Active Naphthidine : P. A. Chater et al., Journal of Chemical Crystallography, 2021.

-

Synthesis via Benzidine Rearrangement : Cohen, S. & Oesper, R. E. "The Preparation of Naphthidine". Industrial & Engineering Chemistry Analytical Edition, 1936, 8, 306.

-

Solid-State Resolution : K. Asakura et al., "Experimental evidence and theoretical analysis for the chiral symmetry breaking in the growth front of conglomerate crystal phase of 1,1′-binaphthyl". Chaos, 2007.

-

Applications in COFs : "Binaphthyl-based chiral covalent organic frameworks for enantioselective separation". Nature Communications, 2022.

-

Atropisomerism in Drug Design : LaPlante, S. R. et al., "Atropisomerism in Drug Discovery". Journal of Medicinal Chemistry, 2011.

Sources

"1,1'-Binaphthyl-4,4'-ylenediamine derivatives and analogues"

An In-depth Technical Guide to 1,1'-Binaphthyl-4,4'-ylenediamine Derivatives and Analogues

Abstract

The 1,1'-binaphthyl scaffold is a cornerstone of modern stereoselective chemistry, renowned for its axial chirality and conformational stability. While the C₂-symmetric 2,2'-disubstituted derivatives such as BINOL and BINAP have been extensively explored, the 4,4'-disubstituted analogues, particularly 1,1'-Binaphthyl-4,4'-ylenediamine (BND), represent a frontier with unique steric and electronic properties. This technical guide provides a comprehensive exploration of BND derivatives and analogues, synthesizing foundational principles with practical methodologies. We delve into the synthesis of the core structure, strategies for derivatization, and key applications in asymmetric catalysis and materials science. This document is designed to serve as an in-depth resource, complete with detailed experimental protocols, comparative data, and workflow visualizations to empower researchers in harnessing the potential of this versatile chiral scaffold.

The 1,1'-Binaphthyl-4,4'-ylenediamine Scaffold: A Unique Chiral Architecture

The 1,1'-binaphthyl system is characterized by a hindered rotation around the C1-C1' single bond, which gives rise to stable, non-interconverting atropisomers (R and S enantiomers). This axial chirality is the foundation of its utility in asymmetric synthesis.[1] The majority of research has focused on ligands functionalized at the 2,2'-positions, where the coordinating groups are in close proximity to the chiral axis, creating a well-defined chiral pocket in metal complexes.[2][3]

The 1,1'-Binaphthyl-4,4'-ylenediamine (BND) structure, by contrast, positions the reactive amino groups further from the chiral axis. This modification fundamentally alters the geometry of the potential ligand.

Key Differentiating Features of the 4,4'-Scaffold:

-

Altered Coordination Geometry: The wider spacing of the diamine groups in the 4,4'-isomer compared to the 2,2'-isomer leads to a different bite angle when coordinated to a metal center. This can influence the stability, reactivity, and selectivity of the resulting catalyst.

-

Modified Steric Environment: The steric bulk is projected differently, creating a unique chiral environment that can favor different substrate approaches compared to traditional BINAP or BINAM-type ligands.

-

Electronic Effects: The position of the nitrogen atoms influences the electronic properties of the naphthalene rings, which can modulate the Lewis acidity/basicity of the resulting metal complexes or the hydrogen-bonding capabilities of the molecule itself.

These unique characteristics make BND derivatives a compelling, albeit less explored, class of compounds for applications requiring novel stereochemical control.

Synthesis and Derivatization Strategies

The construction and modification of the BND scaffold require a multi-step approach, beginning with the formation of the binaphthyl core and culminating in the functionalization of the diamine moieties.

Synthesis of the Binaphthyl Core and Introduction of Amino Groups

The synthesis of the BND core is not as direct as its 2,2'-dihydroxy counterpart (BINOL). A common conceptual pathway involves:

-

Oxidative Coupling: The synthesis typically starts with the oxidative coupling of a suitably protected 4-aminonaphthalene precursor using a transition metal salt, such as iron(III) chloride, to form the C1-C1' bond.

-

Resolution of Enantiomers: The resulting racemic mixture of the binaphthyl diamine must be separated. This is a critical step and can be achieved through several methods, including:

-

Diastereomeric Salt Formation: Reaction with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.

-

Kinetic Resolution: Catalytic methods, such as enzyme-catalyzed acylation, can selectively modify one enantiomer, allowing for separation.[4]

-

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful, though often more expensive, method for obtaining enantiopure BND.[5]

-

Derivatization of the 4,4'-Diamine Functionality

The primary amino groups of BND are versatile handles for a wide range of chemical modifications. The choice of derivatization is dictated by the intended application.

-

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups can fine-tune the steric bulk and electronic properties. Reductive amination is a common method for introducing N-methyl groups.[6]

-

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a straightforward way to introduce new functional groups and is a key step in kinetic resolution protocols.[4]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates produces chiral ureas and thioureas. These derivatives are excellent hydrogen-bond donors and have found use as organocatalysts and anion recognition agents.[7]

-

Phosphinylation: The synthesis of phosphine derivatives, analogous to the well-known BINAP, would involve N-P bond formation. While less common for diamines than the C-P bond formation in BINAP, this route opens possibilities for novel P,N-type ligands.

Core Applications and Methodologies

The unique geometry of BND derivatives makes them promising candidates for several advanced applications.

Asymmetric Catalysis

The primary application for chiral binaphthyl compounds is in asymmetric catalysis, where they serve as ligands for transition metals.[8][9] BND-based ligands, when complexed with metals like Ruthenium, Rhodium, or Iridium, have the potential to catalyze a variety of enantioselective transformations.

Causality in Catalysis: The efficacy of a BND-metal complex stems from its ability to create a rigid and well-defined chiral microenvironment around the metal's active site.[2] When a prochiral substrate coordinates to this complex, the steric and electronic influences of the BND ligand force the substrate to adopt a specific orientation. This orientation dictates the face from which the subsequent chemical attack occurs, leading to the preferential formation of one enantiomer of the product. The altered bite angle and steric profile of the 4,4'-diamine scaffold offer an opportunity to achieve selectivities for substrates that are challenging for traditional 2,2'-ligands.

Potential Catalytic Applications:

-

Asymmetric Hydrogenation of ketones, imines, and alkenes.[9]

-

Enantioselective C-C Bond Forming Reactions.[10]

-

Hydrosilylations and Cyclization Reactions.[10]

Materials Science

The rigid, chiral, and often fluorescent nature of the binaphthyl core makes it an excellent building block for advanced functional materials.[11][12]

-

Chiral Polymers and Dendrimers: BND can be used as a monomer or a core unit to synthesize polymers and dendrimers with a defined helical or chiral structure. These materials are of interest for applications in chiral separations, non-linear optics, and as sensors.[3][11]

-

Enantioselective Fluorescent Sensors: The fluorescence of the binaphthyl unit can be sensitive to its environment. When a BND derivative binds to a chiral analyte, changes in its fluorescence intensity or wavelength can be observed, allowing for the determination of the analyte's enantiomeric excess.[13]

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis, characterization, and application of BND derivatives.

Protocol: Synthesis of (R)-N,N'-diacetyl-1,1'-Binaphthyl-4,4'-ylenediamine

This protocol describes the acylation of enantiopure (R)-BND, a common derivatization step.

Rationale: Acylation is a fundamental transformation that protects the amino groups and allows for the introduction of new functional moieties. Acetic anhydride is an inexpensive and highly reactive acylating agent. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Step-by-Step Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-1,1'-Binaphthyl-4,4'-ylenediamine (1.0 g, 3.52 mmol).

-

Dissolution: Add 40 mL of anhydrous dichloromethane and stir until the solid is fully dissolved.

-

Reagent Addition: Add anhydrous pyridine (1.13 mL, 14.08 mmol, 4.0 equiv) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Add acetic anhydride (0.73 mL, 7.74 mmol, 2.2 equiv) dropwise to the cooled, stirring solution over 5 minutes.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Workup: Quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure diacetylated product.

Protocol: Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for confirming the axial chirality and assessing the enantiomeric purity of BND samples.[13]

Rationale: Chiral molecules absorb left- and right-circularly polarized light differently. A CD spectrometer measures this difference (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum is a unique fingerprint of the molecule's stereochemistry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the enantiopure BND derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of ~0.1-0.2 mg/mL to ensure the absorbance is within the optimal range of the instrument (typically < 1.0).

-

Instrument Setup: Turn on the CD spectrometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes for stabilization. Purge the instrument with nitrogen gas to remove oxygen.

-

Blank Measurement: Fill a clean quartz cuvette (typically 1 mm or 10 mm path length) with the pure solvent. Place it in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty and dry the cuvette, then fill it with the sample solution. Record the CD spectrum under the same conditions as the blank.

-

Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. The final data is typically plotted as molar ellipticity [θ] versus wavelength (nm). The sign of the Cotton effects in the spectrum is characteristic of the specific enantiomer.

Data Summary and Visualization

Comparative Data Table

The following table summarizes key properties for the parent BND and a representative derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation [α]D (c=1, solvent) | Key Application Area |

| (S)-1,1'-Binaphthyl-4,4'-ylenediamine | C₂₀H₁₆N₂ | 284.36[14] | Value not widely reported | Chiral Ligand Precursor |

| (R)-1,1'-Binaphthyl-2,2'-diamine (for comparison) | C₂₀H₁₆N₂ | 284.36 | +156° (c=1, pyridine)[12] | Asymmetric Catalysis[12] |

| (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine (2,2'-isomer) | C₂₂H₂₀N₂ | 312.41 | Data varies by source | Metal-Ligand Complexes |

Note: Data for the 4,4'-isomer is less prevalent in the literature compared to the 2,2'-isomer.

Diagrams and Workflows

Visualizations are critical for understanding complex chemical processes. The following diagrams, rendered using DOT language, illustrate key workflows.

Caption: General workflow for the synthesis, resolution, and derivatization of BND.

Caption: A conceptual cycle for metal-BND catalyzed asymmetric hydrogenation.

Future Outlook and Conclusion

1,1'-Binaphthyl-4,4'-ylenediamine and its analogues represent a compelling class of chiral molecules with significant untapped potential. While the synthetic and resolution challenges are non-trivial, the unique structural and electronic properties of this scaffold justify further investigation. Future research should focus on:

-

Developing more efficient and scalable syntheses and resolution protocols for the BND core.

-

Synthesizing a broader library of BND derivatives, including phosphine analogues, to screen in a wide array of catalytic reactions.

-

Exploring their incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to create heterogeneous catalysts and chiral separation materials.

References

- Vertex AI Search. (2026, January 29). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures.

- PubMed. (2016, December 15). Chiral Bidentate NHC Ligands Based on the 1,1'-Binaphthyl Scaffold: Synthesis and Application in Transition-Metal-Catalyzed Asymmetric Reactions.

- ResearchGate. (2025, August 7). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation.

- UCHEM. (2024, December 23). Chiral Binaphthalene Diamine Derivatives for Asymmetric Synthesis and Catalysis.

- Organic Syntheses. (2019, September 27). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.

- PMC. (2024, January 17). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives.

- ChemRxiv. (n.d.). Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation.

- ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.

- Organic Syntheses Procedure. (n.d.). and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap).

- Wikipedia. (n.d.). 1,1′-Bi-2-naphthol.

- ACS Publications. (n.d.). Derivatives of 2-Amino-2'-diphenylphosphino-1,1'-binaphthyl (MAP) and Their Application in Asymmetric Palladium(0)-Catalyzed Allylic Substitution.

- Fisher Scientific. (n.d.). 4,4'-Diamino-1,1'-binaphthyl, MP Biomedicals.

- ResearchGate. (n.d.). 1,1′-Binaphthyl-Based Chiral Materials: Our Journey.

- Chem-Impex. (n.d.). (S)-(-)-1,1'-Binaphthyl-2,2'-diamine.

- Inxight Drugs. (n.d.). 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE.

- Wikipedia. (n.d.). 1,1'-Binaphthyl.

- Binaphthalene-based cyclic homochiral ureas and their structure-related properties. (2023, March 30). RSC Publishing.

- Benchchem. (n.d.). Spectroscopic Properties of 1,1'-Binaphthyl-2,2'-diamine: An In-depth Technical Guide.

-

MDPI. (2019, August 26). Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[2][8]diazecines. Retrieved from

Sources

- 1. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Bidentate NHC Ligands Based on the 1,1'-Binaphthyl Scaffold: Synthesis and Application in Transition-Metal-Catalyzed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4,4'-Diamino-1,1'-binaphthyl, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

Literature Review: 1,1'-Binaphthyl-4,4'-diamine (Naphthidine)

This guide provides an in-depth technical review of 1,1'-Binaphthyl-4,4'-diamine , historically and commonly known as Naphthidine .[1]

Content Type: Technical Whitepaper & Protocol Guide Audience: Drug Development Professionals, Materials Scientists, and Organic Chemists[1]

Executive Summary

1,1'-Binaphthyl-4,4'-diamine (CAS: 18531-95-8 for generic isomer, specific 4,4'-isomer often cited as Naphthidine or 4,4'-diamino-1,1'-binaphthyl ) is a C2-symmetric diamine distinct from its more famous isomer, 1,1'-binaphthyl-2,2'-diamine (BINAM).[1] While BINAM is ubiquitous in asymmetric catalysis due to its high atropisomeric stability, Naphthidine is primarily valued for its electronic properties, serving as a precursor for Hole Transport Materials (HTMs) in OLEDs/perovskites, a monomer for conductive polymers , and a redox indicator in analytical chemistry.

Key Technical Distinction: unlike the 2,2'-isomer, the 4,4'-substitution pattern places the amine groups remote from the biaryl axis. This results in significantly different steric and electronic profiles, notably a lower barrier to racemization in solution compared to BINAM, yet interesting solid-state spontaneous resolution properties.

Molecular Architecture & Stereochemistry[1]

Structural Logic

The molecule consists of two naphthylamine units coupled at the 1,1'-positions. The amine functionalities are located at the para-positions (4,4') relative to the coupling bond.

Figure 1: Structural connectivity of 1,1'-Binaphthyl-4,4'-diamine highlighting the remote 4,4'-substitution.[1][2][3][4][5][6]

Atropisomerism & Stability

A critical nuance for researchers is the optical stability :

-

BINAM (2,2'): Substituents at 2,2' clash directly, creating a high barrier to rotation (>35 kcal/mol), making enantiomers stable at high temperatures.

-

Naphthidine (4,4'): Substituents are far from the axis. The barrier to rotation is primarily governed by the protons at the 8,8' positions (similar to unsubstituted 1,1'-binaphthyl).

-

Solution State: Optically labile at room temperature or elevated temperatures.

-

Solid State: Exhibits spontaneous resolution . It often crystallizes as a conglomerate (separate crystals of R and S), allowing for separation by physical sorting or seeded crystallization, though it may racemize upon melting or dissolving.

-

Synthetic Pathways[2][3][7][8][9]

The synthesis of Naphthidine is fundamentally different from BINAM. It typically involves the oxidative homocoupling of 1-naphthylamine , whereas BINAM is derived from 2-naphthylamine or BINOL.[1]

Primary Route: Oxidative Coupling (FeCl3)

This is the most robust laboratory-scale method.[1] The reaction proceeds via a radical-cation mechanism.[1]

Reaction Scheme:

Figure 2: Mechanistic pathway for the oxidative coupling of 1-naphthylamine.[1]

Note on Regioselectivity: Oxidative coupling of 1-naphthylamine can yield C1-C1 (giving 4,4'-diamine if counting from the amine as 1, but IUPAC numbers the ring fusion.[1] Technically, coupling 1-aminonaphthalene at the 4-position gives 4,4'-diamino-1,1'-binaphthyl).[1]

Functional Applications

Hole Transport Materials (HTMs)

Derivatives of Naphthidine, particularly N,N,N',N'-tetraaryl analogues, are high-performance HTMs.

-

Mechanism: The biphenyl core provides a conjugated pathway, while the propeller-like twist (dihedral angle ~90°) prevents π-stacking crystallization, ensuring stable amorphous films—a critical requirement for OLEDs and Perovskite Solar Cells (PSCs).[1]

-

Performance: High hole mobility and thermal stability (Tg > 100°C).

Conductive Polymers

Poly(1,1'-binaphthyl-4,4'-diamine) is an analogue of polyaniline.[1]

-

Synthesis: Electropolymerization or chemical oxidation.

-

Properties: Exhibits electrochromism and pH-dependent conductivity.[1] The twisted backbone disrupts conjugation length compared to planar polyaniline, resulting in wider bandgaps and blue fluorescence.

Analytical Chemistry

3,3'-Dimethylnaphthidine is a classic redox indicator.[1][7]

-

Use Case: Used in the titration of Zinc and Cadmium with ferrocyanide.

-

Mechanism: Colorless in reduced form, intense purple-red in oxidized form.[1]

Experimental Protocol: Synthesis of Naphthidine

Based on oxidative coupling methodologies (e.g., J. Org.[2] Chem. / Iron-promoted coupling)

Objective: Synthesis of 1,1'-Binaphthyl-4,4'-diamine from 1-naphthylamine.

Materials

-

Precursor: 1-Naphthylamine (Warning: Carcinogen suspect, handle with extreme caution).[1]

-

Oxidant: Iron(III) Chloride (FeCl3) anhydrous.

-

Base: Potassium Carbonate (K2CO3).[2]

-

Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene.[1]

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-naphthylamine (10 mmol) in dry DCE (50 mL).

-

Activation: Add K2CO3 (20 mmol) to the solution.

-

Oxidation: Slowly add FeCl3 (20 mmol) in portions over 30 minutes at Room Temperature.

-

Observation: Solution will turn dark (radical formation).

-

-

Reaction: Stir vigorously at RT for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc).

-

Quenching: Quench with water (50 mL) and extract with DCM (3 x 50 mL).

-

Purification:

-

Crystallization: Recrystallize from Ethanol/Benzene to obtain off-white/grey needles.

Data Summary: Physical & Chemical Properties[5][11][12][13][14][15]

| Property | Value / Description | Notes |

| CAS Number | 18531-95-8 | Generic for diamino-binaphthyls; verify specific isomer.[1] |

| Molecular Formula | C20H16N2 | MW: 284.36 g/mol |

| Melting Point | ~190–195 °C | Varies by purity/solvate; derivatives (e.g., diphenyl) ~180°C. |

| Appearance | White to grey/brown powder | Oxidizes slowly in air to purple/brown. |

| Solubility | Soluble in DCM, Acetone, THF | Insoluble in water. |

| Fluorescence | Blue emission ( | High quantum yield in derivatives.[1] |

| pKa | ~4.0 (Conjugate acid) | Less basic than aliphatic amines due to delocalization. |

References

-

Iron(III)

- Source: Li, X., et al. (2011). The Journal of Organic Chemistry.

- Context: Primary synthesis method using FeCl3.

-

(Verified via ACS/PubMed snippets)[1]

-

Temperature-Dependent Spontaneous Resolution of 4,4'-Diamino-1,1'-binaphthyl.

-

Hole-Transporting M

-

Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines (Comparison).

- Source: MDPI Molecules (2022).

- Context: Contrasts 4,4' synthesis with 2,2' methods.

-

[1]

-

Crystal structures of optically active naphthidine.

Sources

- 1. CAS 18531-95-8: (S)-(-)-2,2'-Diamino-1,1'-binaphtyl [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines | MDPI [mdpi.com]

- 4. James Trotter | UBC Chemistry [chem.ubc.ca]

- 5. 1,1'-BINAPHTHYL | 604-53-5 [chemicalbook.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. 3,3'-DIMETHYLNAPHTHIDINE | 13138-48-2 [chemicalbook.com]

- 8. Hole transport materials | Dyenamo [dyenamo.se]

"safety and handling of 1,1'-Binaphthyl-4,4'-ylenediamine"

The following technical guide details the safety and handling protocols for 1,1'-Binaphthyl-4,4'-ylenediamine , a specialized aromatic amine.

Technical Guidance for High-Potency Aromatic Amines

Document Control:

-

Synonyms: 4,4'-Diamino-1,1'-binaphthyl; Naphthidine; Fast Corinth Base B[1][2]

-

Structure Class: Benzidine Congener / Biaryl Aromatic Amine

Executive Hazard Assessment

CRITICAL WARNING: This compound is a structural analogue of Benzidine (4,4'-diaminobiphenyl), a known Group 1 Human Carcinogen.[1] While specific toxicological data for the binaphthyl derivative may be less abundant than for benzidine, the precautionary principle mandates handling this substance as a high-potency carcinogen. [1]

Toxicological Mechanism & Causality

-

Metabolic Activation: Like other lipophilic arylamines, this compound is likely metabolized via N-acetylation (by N-acetyltransferase) and N-hydroxylation.[1] These metabolites can form DNA adducts, particularly in the bladder urothelium, leading to mutagenesis.

-

Structural Alert: The 4,4'-diamine substitution pattern on a biaryl system is the pharmacophore responsible for the bladder cancer association seen in benzidine and 2-naphthylamine.[1] The "binaphthyl" core increases lipophilicity compared to biphenyl, potentially enhancing dermal absorption.

Distinction from Isomers

-

Target Compound: 4,4'-isomer (CAS 481-91-4).[1] Often used in dye synthesis, charge transport materials, and supramolecular chemistry.

-

Common Confusion: Do not confuse with 2,2'-diamino-1,1'-binaphthyl (BINAM) (CAS 18531-95-8), the common chiral ligand used in asymmetric catalysis.[1] While BINAM also requires care, the 4,4'-isomer's structural homology to benzidine warrants a higher containment tier.

Hierarchy of Controls & Containment Strategy

The following logic gate dictates the required engineering controls based on the physical state of the material.

Figure 1: Decision logic for engineering controls based on physical state.

Operational Protocols

Storage and Stability

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Aromatic amines are prone to oxidative degradation, turning dark brown/purple upon exposure to air.

-

Light: Photosensitive. Store in amber vials wrapped in foil.

-

Temp: Ambient (15–25°C) is generally acceptable, though refrigeration (2–8°C) retards oxidation.

Weighing and Solubilization (High Risk Step)

Objective: Prevent generation of electrostatic dust and inhalation exposure.

-

Transfer to Isolator: Move the sealed source container into a HEPA-filtered glovebox or a powder containment hood.

-

Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat. Binaphthyl derivatives are often fluffy, electrostatic solids.

-

Solvent Selection:

-

Preferred: DMSO, DMF, THF (High solubility).

-

Avoid: Water (Insoluble).

-

Protocol: Add solvent immediately after weighing to "wet" the powder, locking it into the liquid phase before removing it from the containment zone.

-

Synthesis & Reaction Setup

-

Inertion: All reactions should be run under a positive pressure of nitrogen/argon. This is dual-purpose: it prevents oxidation of the amine and ensures any leak is outward (though this necessitates the setup be inside a fume hood).

-

Glassware: Use standard Schlenk lines or sealed pressure tubes. Avoid open-flask benchtop chemistry.

Decontamination and Waste Management

Aromatic amines require specific neutralization strategies. Simple water washing is ineffective and spreads contamination.

Surface Decontamination (The "Swipe Test" Protocol)

If a spill occurs or for routine cleaning of the glovebox:

-

Solubilize: Wipe the area with a paper towel soaked in Ethanol or Acetone (to lift the lipophilic amine).

-

Chemical Destruction: Follow with a wipe soaked in 10% Bleach (Sodium Hypochlorite) or a specific surfactant/acid mixture.

-

Verification: A colorimetric swipe test (using Ehrlich’s reagent or similar amine-detecting sprays) can verify the absence of residues.

Waste Disposal

-

Segregation: Do NOT mix with general organic waste if possible. Segregate into "Carcinogenic/Cytotoxic Waste" streams.

-

Labeling: Clearly label containers: "Contains 1,1'-Binaphthyl-4,4'-ylenediamine - Suspected Carcinogen - Skin Hazard."[1]

Emergency Response

Exposure Scenarios

| Scenario | Immediate Action | Medical Surveillance Indicator |

| Skin Contact | Wash with soap and water for 15 min.[1] Do NOT use alcohol (enhances absorption). | Monitor for dermatitis. Note date for long-term bladder screening. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Pulmonary function test. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Liver function tests (LFTs) and urinalysis. |

Fire Fighting

-

Media: Dry chemical, CO2, or alcohol-resistant foam.[1]

-

Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and carbon monoxide. Firefighters must wear SCBA.

Quantitative Data Summary

| Property | Value / Description | Note |

| Molecular Weight | 284.36 g/mol | |

| Physical State | Solid (Crystalline Powder) | Color ranges from white (pure) to violet/brown (oxidized).[1] |

| Melting Point | > 190°C (Decomposes) | Varies by polymorph/purity. |

| Solubility | DMSO, DMF, Pyridine, THF | Insoluble in water. |

| pKa | ~3.8 - 4.2 (Conjugate acid) | Weak base; less basic than aliphatic amines.[1] |

| GHS Classification | Carcinogen Cat.[6] 1B (Presumed) | Based on Benzidine structural analogy. |

Workflow Visualization

Figure 2: Safe handling lifecycle from storage to disposal.[1]

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 68078, 4,4'-Diamino-1,1'-binaphthyl. Retrieved from [Link][1]

-

Ashby, J., Styles, J., & Callander, R. D. (1980).[7] Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue... in two in vitro assays for potential carcinogenicity. Carcinogenesis. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Benzidine. Retrieved from [Link][1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Retrieved from [Link][1]

Sources

- 1. (S)-(-)-2,2'-Diamino-1,1'-binaphthalene | 18531-95-8 [chemicalbook.com]

- 2. 4,4'-Diamino-1,1'-binaphthyl, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 3. 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE [drugs.ncats.io]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Bezidine | Toxic Substances [u.osu.edu]

- 7. Comparative activity of 4,4'-diaminobiphenyl (benzidine) and its terphenyl analogue, 4,4'-diaminoterphenyl, in two in vitro assays for potential carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Validating 1,1'-Binaphthyl-4,4'-diamine: A Technical Guide

Topic: Commercial Suppliers and Technical Qualification of 1,1'-Binaphthyl-4,4'-ylenediamine Document Type: Technical Sourcing & Qualification Guide Audience: Polymer Chemists, Materials Scientists, and Procurement Specialists in Drug/Material Development.

Executive Summary: The Structural Imperative

1,1'-Binaphthyl-4,4'-diamine (CAS: 481-91-4 ), historically known as Naphthidine , is a critical yet scarce monomer used in the synthesis of high-performance polyimides (PIs), polyamides, and Covalent Organic Frameworks (COFs).

Unlike its ubiquitous isomer 1,1'-Binaphthyl-2,2'-diamine (BINAM) , which is used primarily as a chiral chelating ligand, the 4,4'-isomer serves as a rigid, twisted macromolecular scaffold . Its 1,1'-binaphthyl linkage introduces a permanent dihedral twist (~60–90°) into polymer backbones, disrupting chain packing. This "crankshaft" geometry imparts solubility to high-temperature polymers without sacrificing thermal stability (

Critical Warning: Commercial databases frequently conflate the 4,4'-isomer with the 2,2'-isomer. Sourcing errors are common. This guide provides a self-validating protocol to ensure material identity and purity.

Commercial Sourcing Landscape

Due to the dominance of the 2,2'-isomer in asymmetric catalysis, the 4,4'-isomer is often a "made-to-order" chemical.

Tier 1: Catalog Suppliers (Gram-Scale)

These vendors list the compound as a stock item, suitable for initial screening and reference standard generation.

| Supplier | Catalog No. | Purity Grade | Notes |

| MP Biomedicals | ICN202898 | >95% | Primary verified source for "Naphthidine". |

| AK Scientific | 6549AF | 95% | Often ships from US/China stock. |

| VladaChem | VL453839 | Synthesis | European distribution; lead times vary. |

| Fisher Scientific | (Distributor) | Varies | Distributes MP Bio and others.[1] |

Tier 2: Custom Synthesis (Bulk/Kg-Scale)

For pilot-scale applications (>100g), catalog suppliers are cost-prohibitive. You must engage a Custom Research Organization (CRO).

-

Target Synthesis Route: Acid-catalyzed benzidine rearrangement of 1,1'-hydrazonaphthalene.

-

Avoid: Direct oxidative coupling of 1-naphthylamine often yields mixtures favoring the 2,2' or oligomeric species unless strictly controlled.

Technical Qualification: A Self-Validating System

Do not rely on the Certificate of Analysis (CoA) alone. The structural similarity between binaphthyl isomers necessitates internal validation.

Protocol A: Structural Verification (NMR)

The 4,4'-isomer possesses distinct symmetry compared to the 2,2'-isomer.

-

Solvent: DMSO-

-

Key Diagnostic Signal:

-

4,4'-Isomer: Look for the para-substitution pattern. The protons ortho to the amine (

) appear as doublets upfield (~6.8–7.0 ppm). The -

2,2'-Isomer (Impurity): The amine is ortho to the binaphthyl bond. This shifts the chemical environment significantly.

-

Protocol B: Chromatographic Purity (HPLC)

A reverse-phase method is required to separate the 4,4' target from the semi-rearranged (2,4') impurities or unreacted hydrazobenzene precursors.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 300 nm (Binaphthyl core absorbs strongly).

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Visualization: Sourcing & QA Workflow

The following decision tree outlines the logic for securing and validating the material.

Figure 1: Decision tree for sourcing and validating 1,1'-Binaphthyl-4,4'-diamine, distinguishing between stock procurement and custom synthesis pathways.

Application Logic: Why this Isomer?

The "Twisted" Advantage in Polyimides

In high-performance polymer design, a common failure mode is insolubility . Rigid aromatic backbones (like Kapton) stack efficiently (π-π interactions), making them insoluble and difficult to process.

-

Mechanism: The 1,1'-binaphthyl bond cannot rotate freely due to steric hindrance between the peri-hydrogens (H-8 and H-8'). This locks the two naphthalene rings at an angle (~60–90°).

-

Effect: When 4,4'-diamino-1,1'-binaphthyl is polymerized with a dianhydride (e.g., PMDA or BPDA), the resulting polymer chain has a "kink" at every repeat unit.

-

Outcome:

-

Disrupted Stacking: Interchain distance increases

Solubility in NMP/DMAc increases. -

Maintained Rigidity: The backbone remains stiff

High

-

Synthesis Workflow: Polyimide Formation

Standard two-step polycondensation is the preferred method.

-

Polyamic Acid Formation:

-

Dissolve 4,4'-diamino-1,1'-binaphthyl in dry NMP (N-methyl-2-pyrrolidone) under

. -

Add stoichiometric dianhydride (e.g., 6FDA for optical transparency) at 0°C.

-

Stir 24h at RT to form viscous Polyamic Acid (PAA).

-

-

Imidization:

-

Thermal: Cast film, heat stepwise to 300°C.

-

Chemical: Add Acetic Anhydride/Pyridine to the PAA solution.

-

Figure 2: Synthesis workflow for converting 4,4'-diamino-1,1'-binaphthyl into high-performance polyimide films.

Handling and Storage

-

Oxidation Sensitivity: Like most aromatic amines, the 4,4'-isomer is susceptible to oxidation, turning from off-white/beige to dark brown/purple upon air exposure.

-

Storage: Store under Argon at 2–8°C.

-

Safety: Handle in a fume hood. Avoid inhalation (potential carcinogen class similar to benzidine derivatives, though specific tox data is limited).

References

-